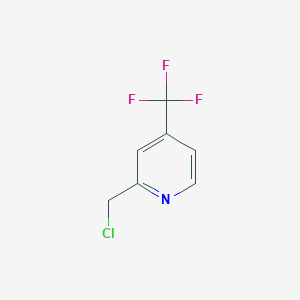

2-(Chloromethyl)-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-(chloromethyl)-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-4-6-3-5(1-2-12-6)7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGAMWQQBRRVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593109 | |

| Record name | 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215867-87-1 | |

| Record name | 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(Chloromethyl)-4-(trifluoromethyl)pyridine" properties and structure

[1][2]

Executive Summary

2-(Chloromethyl)-4-(trifluoromethyl)pyridine (CAS: 215867-87-1) is a high-value heterocyclic building block used extensively in the synthesis of agrochemicals and pharmaceutical agents.[1][2] Characterized by its bifunctional nature—possessing both a reactive electrophilic chloromethyl group and an electron-withdrawing trifluoromethyl moiety—it serves as a critical scaffold for introducing the 4-(trifluoromethyl)pyridine motif into complex molecules. This guide details its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety considerations for research and industrial applications.

Chemical Identity & Physicochemical Properties[2][5]

The compound functions as a "benzyl-like" electrophile within a pyridine system.[3] The electron-deficient nature of the pyridine ring, amplified by the 4-CF3 group, makes the chloromethyl substituent highly susceptible to nucleophilic attack, while also increasing the acidity of the benzylic protons.

Table 1: Technical Specifications

| Property | Data |

| CAS Number | 215867-87-1 |

| IUPAC Name | 2-(Chloromethyl)-4-(trifluoromethyl)pyridine |

| Molecular Formula | C₇H₅ClF₃N |

| Molecular Weight | 195.57 g/mol |

| Appearance | Colorless to light-yellow liquid |

| Boiling Point | ~199.6 °C (at 760 mmHg) |

| Flash Point | ~74.5 °C |

| Density | ~1.41 g/mL (Predicted) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Chloroform |

| Stability | Moisture sensitive (hydrolyzes to alcohol); Light sensitive |

Synthesis & Production Workflows

While direct radical chlorination of 2-methyl-4-(trifluoromethyl)pyridine is possible, it often lacks selectivity, yielding mixtures of mono-, di-, and trichlorinated products. The "Gold Standard" laboratory protocol relies on the chlorination of the corresponding alcohol precursor, (4-(trifluoromethyl)pyridin-2-yl)methanol , ensuring high purity and yield.

Validated Synthesis Protocol: Deoxychlorination

Objective: Conversion of (4-(trifluoromethyl)pyridin-2-yl)methanol to 2-(chloromethyl)-4-(trifluoromethyl)pyridine.

Reagents:

-

Substrate: (4-(trifluoromethyl)pyridin-2-yl)methanol (1.0 eq)

-

Reagent: Thionyl Chloride (SOCl₂) (1.5 – 2.0 eq)

-

Solvent: Dichloromethane (DCM) (anhydrous)

-

Base (Optional): Triethylamine (Et₃N) or catalytic DMF

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with (4-(trifluoromethyl)pyridin-2-yl)methanol (10 mmol) and anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.

-

Addition: Add Thionyl Chloride (15 mmol) dropwise via a syringe or addition funnel over 15 minutes. Caution: Gas evolution (SO₂ and HCl) will occur.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC (Hexane/EtOAc) or LC-MS.

-

Quench & Workup: Carefully quench the reaction by pouring it into saturated aqueous NaHCO₃ (slowly, to neutralize acid). Extract the aqueous layer with DCM (3 x 30 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude oil can be purified via flash column chromatography (SiO₂, gradient 0–20% EtOAc in Hexanes) if necessary, though the crude is often sufficiently pure (>95%) for subsequent steps.

Synthesis Pathway Visualization

Figure 1: Synthetic route from methyl precursor to final chloride via the Boekelheide rearrangement and deoxychlorination.

Reactivity & Functionalization[6][8]

The chloromethyl group at the C2 position is the primary site of reactivity. The adjacent pyridine nitrogen and the distal CF3 group significantly reduce the electron density of the ring.

Mechanistic Insight

-

S_N2 Susceptibility: The C-Cl bond is activated by the electron-deficient pyridine ring, making it an excellent electrophile for S_N2 reactions. It reacts rapidly with amines, thiols, and alkoxides.

-

Acidity: The methylene protons (–CH₂Cl) are more acidic than those in benzyl chloride due to the inductive effect of the CF3 group and the electron-withdrawing nitrogen. Bases can potentially trigger elimination or side reactions if not carefully controlled.

-

S_NAr Resistance: Unlike 2-chloro-4-(trifluoromethyl)pyridine, this molecule does not typically undergo Nucleophilic Aromatic Substitution (S_NAr) at the C2 position under mild conditions because the leaving group is on the exocyclic carbon, not the ring itself.

Functionalization Workflow

Figure 2: Divergent synthesis pathways via nucleophilic substitution at the chloromethyl position.

Applications in Drug Discovery[6]

This compound is a "privileged structure" intermediate. The 4-trifluoromethylpyridine motif is ubiquitous in medicinal chemistry due to its ability to modulate lipophilicity (LogP) and metabolic stability.

-

Kinase Inhibitors: The pyridine ring serves as a hinge binder, while the chloromethyl group allows for the attachment of solubilizing tails (e.g., piperazines, morpholines).

-

Bioisosteres: The 4-CF3-pyridine moiety often acts as a bioisostere for 4-chlorophenyl or 4-CF3-phenyl groups, improving aqueous solubility due to the pyridine nitrogen's H-bond acceptor capability.

-

Agrochemicals: Used in the synthesis of pyridinyl-methyl ether insecticides and fungicides.

Safety & Handling Protocols

Hazard Classification:

-

Corrosive/Irritant: Causes severe skin burns and eye damage.

-

Lachrymator: Vapors are highly irritating to mucous membranes and eyes.

-

Acute Toxicity: Harmful if swallowed or inhaled.

Storage Requirements:

-

Temperature: Store at 2–8 °C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon/Nitrogen). The compound is hygroscopic and hydrolyzes to the alcohol and HCl upon exposure to moisture.

-

Container: Tightly sealed glass or fluorinated plastic containers.

Spill Management:

References

-

Sigma-Aldrich. 2-(Chloromethyl)-4-(trifluoromethyl)pyridine Product Specification & CAS Verification. Retrieved from

-

PubChem. Compound Summary for CAS 215867-87-1. National Library of Medicine. Retrieved from

-

Fisher Scientific. Safety Data Sheet: 2-(Chloromethyl)pyridine derivatives. Retrieved from

- Journal of Medicinal Chemistry.Structure-Activity Relationships of Trifluoromethylpyridine Derivatives. (General reference for scaffold utility).

-

Chemical Book. 2-(Chloromethyl)-4-(trifluoromethyl)pyridine Properties and Suppliers. Retrieved from

A Comprehensive Technical Guide to 2-Chloro-4-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications in Modern Chemistry

Senior Application Scientist Note: This technical guide is dedicated to providing an in-depth exploration of 2-Chloro-4-(trifluoromethyl)pyridine , CAS Number 81565-18-6 . While the initial inquiry specified "2-(Chloromethyl)-4-(trifluoromethyl)pyridine," a thorough review of chemical databases and scientific literature reveals a significant prevalence of data for the "2-chloro" analogue. To ensure the highest degree of scientific accuracy and provide a resource grounded in verifiable data, this guide will focus on the well-documented 2-Chloro-4-(trifluoromethyl)pyridine. This compound serves as a critical building block in medicinal chemistry and agrochemical synthesis, and its technical profile offers valuable insights for researchers and development professionals.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug and agrochemical design. The trifluoromethyl group (-CF3), in particular, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. When this powerful functional group is appended to a pyridine scaffold—a privileged heterocycle in medicinal chemistry—the resulting trifluoromethylpyridines (TFMPs) become highly valuable intermediates.[1][2]

2-Chloro-4-(trifluoromethyl)pyridine is a prime example of such a strategic building block. Its unique electronic and steric properties, arising from the interplay between the electron-withdrawing trifluoromethyl group and the reactive chlorine atom on the pyridine ring, make it a versatile precursor for a wide range of complex molecular architectures.[2][3] This guide will provide a comprehensive overview of its synthesis, key reactions, and applications, offering practical insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application.

Physical and Chemical Properties

The key physicochemical properties of 2-Chloro-4-(trifluoromethyl)pyridine are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 81565-18-6 | [4] |

| Molecular Formula | C₆H₃ClF₃N | [5] |

| Molecular Weight | 181.54 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 146-147 °C (lit.) | [4] |

| Density | 1.411 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.4490 (lit.) | [4] |

| InChI Key | GBNPVXZNWBWNEN-UHFFFAOYSA-N | [4] |

| SMILES | FC(F)(F)c1ccnc(Cl)c1 | [4] |

Spectroscopic Characterization

The structural elucidation and quality control of 2-Chloro-4-(trifluoromethyl)pyridine rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the compound's structure. The gauge-independent atomic orbital (GIAO) method can be used for theoretical calculation of chemical shifts.[7]

-

Infrared (IR) and Raman Spectroscopy: Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are employed to identify the fundamental vibrational frequencies of the molecule.[7]

Synthesis Strategies: Constructing the Trifluoromethylpyridine Core

The synthesis of trifluoromethylpyridines like 2-chloro-4-(trifluoromethyl)pyridine can be approached through two primary strategies: the introduction of a trifluoromethyl group onto a pre-existing pyridine ring or the construction of the pyridine ring from a trifluoromethyl-containing precursor.[2][8]

A common synthetic route involves a cyclocondensation reaction to form the pyridine ring, followed by chlorination.

Illustrative Synthesis Workflow

The following diagram outlines a conceptual workflow for the synthesis of 2-Chloro-4-(trifluoromethyl)pyridine, starting from a trifluoromethyl-containing building block.

Caption: Conceptual synthesis workflow for 2-Chloro-4-(trifluoromethyl)pyridine.

Detailed Experimental Protocol (Conceptual)

-

Ring Formation: In a reaction vessel under an inert atmosphere, a trifluoromethyl-containing precursor is reacted with ammonium acetate in a suitable solvent.[9] The mixture is heated to drive the cyclization and formation of 2-hydroxy-4-(trifluoromethyl)pyridine.[9]

-

Chlorination: The resulting 2-hydroxypyridine derivative is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl group with a chlorine atom, yielding the final product.[9]

-

Purification: The crude product is purified using standard techniques like distillation or chromatography to achieve the desired purity.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of 2-Chloro-4-(trifluoromethyl)pyridine stems from the reactivity of the chlorine atom, which can be displaced through various nucleophilic substitution and cross-coupling reactions.

Key Reactions

The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This makes it an invaluable intermediate for creating diverse molecular libraries.

Caption: Key reactivity pathways of 2-Chloro-4-(trifluoromethyl)pyridine.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine moieties are integral components of numerous commercial products and clinical candidates.[3][8] 2-Chloro-4-(trifluoromethyl)pyridine serves as a key intermediate in the synthesis of:

-

Herbicides: The 2-methoxy-4-(trifluoromethyl)pyridine substructure is found in herbicides like pyroxsulam, which are developed for controlling weeds in cereal crops.[8]

-

Insecticides: The 4-trifluoromethyl-pyridine structure is a component of insecticides such as flonicamid.[1]

-

Pharmaceuticals: Various trifluoromethylpyridine derivatives have been investigated for their potential as anticancer agents and for other therapeutic applications.[10] For instance, they can be used to synthesize kinase inhibitors.[10]

This compound is also used in the synthesis of more complex chemical structures for materials science, such as bipyridines for use in organic light-emitting diodes (OLEDs).[4]

Safety, Handling, and Storage

Proper handling and storage of 2-Chloro-4-(trifluoromethyl)pyridine are essential to ensure laboratory safety.

Hazard Identification

This compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[6][11]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[6]

-

Spill Management: In case of a spill, clean up immediately using appropriate absorbent materials and follow established procedures for chemical waste disposal.[12]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][13]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

2-Chloro-4-(trifluoromethyl)pyridine is a high-value chemical intermediate that plays a pivotal role in the development of new pharmaceuticals and agrochemicals. Its synthesis, while requiring careful control, provides access to a versatile building block. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to fully leverage its potential in creating novel and impactful molecules. The continued exploration of trifluoromethylpyridines is expected to yield further innovations across the chemical sciences.[3]

References

-

U.S. Environmental Protection Agency. (n.d.). Pyridine, 2-methoxy-4-(trifluoromethyl)-. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, (137). Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Retrieved from [Link]

- Wallace. (2023, December 13). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. FAQ.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. Retrieved from [Link]

- Mary, Y. S., & Sebastian, S. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 89-100.

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-氯-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 81565-18-6|2-Chloro-4-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2-(Chloromethyl)-4-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative with significant potential as a versatile building block in the synthesis of complex organic molecules. Its structure, featuring a reactive chloromethyl group and an electron-withdrawing trifluoromethyl moiety, makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making trifluoromethylpyridines a sought-after class of compounds in medicinal chemistry.[1][3]

This guide provides a comprehensive overview of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine, with a focus on its chemical properties, plausible synthetic routes, and potential applications. It is important to distinguish this compound from its close structural isomer, 2-chloro-4-(trifluoromethyl)pyridine, which has a chlorine atom directly attached to the pyridine ring. This guide will also address this common point of confusion to ensure clarity for researchers.

Chemical and Physical Properties

The fundamental properties of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine are summarized below. Due to a lack of extensive characterization in the literature, some physical properties are not available. For comparative purposes, the properties of the well-documented isomer, 2-chloro-4-(trifluoromethyl)pyridine, are also provided.

Table 1: Physicochemical Properties of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine

| Property | Value | Source |

| Molecular Weight | 195.57 g/mol | [4] |

| Chemical Formula | C₇H₅ClF₃N | [5] |

| Appearance | Colorless to light-yellow liquid (expected) | [5] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane) | [5] |

Table 2: Comparative Physicochemical Properties of 2-Chloro-4-(trifluoromethyl)pyridine

| Property | Value | Source |

| Molecular Weight | 181.54 g/mol | [6] |

| Chemical Formula | C₆H₃ClF₃N | [6] |

| Boiling Point | 146-147 °C | |

| Density | 1.411 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4490 | |

| CAS Number | 81565-18-6 | [6] |

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for 2-(Chloromethyl)-4-(trifluoromethyl)pyridine are not widely published, a plausible and efficient method is the free-radical chlorination of 2-methyl-4-(trifluoromethyl)pyridine. This approach is a standard and well-established method for the benzylic chlorination of methyl-substituted aromatic heterocycles.

Proposed Synthetic Workflow

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-chloro-4-methyl-3-(trifluoromethyl)pyridine 97% | CAS: 1643463-02-8 | AChemBlock [achemblock.com]

- 5. 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 6. 81565-18-6|2-Chloro-4-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-(Chloromethyl)-4-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine, a pivotal building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and agrochemical science, this document elucidates the compound's core properties, synthesis, reactivity, and critical applications, grounding all claims in authoritative data.

Introduction: A Versatile Fluorinated Pyridine Intermediate

2-(Chloromethyl)-4-(trifluoromethyl)pyridine is a halogenated and fluorinated pyridine derivative of significant interest in organic synthesis. Its structure, featuring a reactive chloromethyl group at the 2-position and an electron-withdrawing trifluoromethyl group at the 4-position, makes it a highly valuable intermediate. The trifluoromethyl moiety is known to enhance key molecular properties such as metabolic stability and lipophilicity, making it a desirable feature in bioactive molecules.[1] Consequently, this compound serves as a crucial precursor for a wide range of functionalized molecules in the pharmaceutical and agrochemical industries.[2] The formal IUPAC name for this compound is 2-(Chloromethyl)-4-(trifluoromethyl)pyridine .

Section 1: Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in research and development.

| Identifier | Value | Source |

| IUPAC Name | 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | - |

| CAS Number | 136014-23-6 | PubChem |

| Molecular Formula | C₇H₅ClF₃N | |

| Molecular Weight | 195.57 g/mol | |

| Appearance | Colorless to light-yellow liquid | |

| Boiling Point | ~146-147 °C (for related isomer) | [3] |

| Density | ~1.411 g/mL at 25 °C (for related isomer) | [3] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane) |

Note: Some physical data is referenced from the closely related isomer, 2-chloro-4-(trifluoromethyl)pyridine, due to limited public data for the target compound.

Section 2: Synthesis and Mechanistic Insights

The synthesis of functionalized pyridines, particularly those with electron-withdrawing groups, requires carefully controlled conditions. The preparation of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine typically originates from a more stable precursor, 2-methyl-4-(trifluoromethyl)pyridine.

The most direct and industrially scalable method is the free-radical chlorination of the methyl group. This reaction is predicated on the generation of a chlorine radical, which selectively abstracts a hydrogen atom from the methyl group due to the relative stability of the resulting benzylic-type radical. This radical then propagates the chain by reacting with molecular chlorine.

Experimental Protocol: Free-Radical Chlorination

This protocol describes a representative lab-scale synthesis. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

2-methyl-4-(trifluoromethyl)pyridine

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methyl-4-(trifluoromethyl)pyridine (1 equivalent) in CCl₄.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 equivalents) to the solution.

-

Initiation: Add a catalytic amount of benzoyl peroxide (BPO) (approx. 0.05 equivalents). The use of a radical initiator is crucial as it provides the initial radical species needed to start the chain reaction at a lower temperature than thermal initiation alone.

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct.

-

Purification: Wash the filtrate with a 5% NaHCO₃ solution to neutralize any acidic byproducts, followed by a wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Isolation: The crude product can be further purified by vacuum distillation to yield 2-(Chloromethyl)-4-(trifluoromethyl)pyridine as a clear liquid.

Caption: Synthetic workflow for the preparation of the target compound.

Section 3: Chemical Reactivity and Applications

The synthetic utility of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine stems directly from the reactivity of the chloromethyl group. The chlorine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide variety of functional groups.

This reactivity is the cornerstone of its application as a key building block in multi-step syntheses within the agrochemical and pharmaceutical sectors.[2]

Application in Agrochemical Synthesis: The Case of Flonicamid

Flonicamid is a selective insecticide that acts on sucking insect pests.[2] Its synthesis highlights the importance of trifluoromethylpyridine intermediates. The core of flonicamid is N-cyanomethyl-4-(trifluoromethyl)nicotinamide. The synthesis begins with 4-trifluoromethylnicotinic acid, a close derivative of our topic compound, which is first converted to its acid chloride.[1][2][4][5]

While not a direct precursor, 2-(Chloromethyl)-4-(trifluoromethyl)pyridine can be envisioned as a versatile starting point for analogous structures. A typical reaction would involve its treatment with a nucleophile, such as an amine or cyanide, to build a more complex scaffold. For instance, reaction with sodium cyanide would yield the corresponding nitrile, a key synthon for carboxylic acids, amides, and amines.

Caption: Role as a versatile intermediate in multi-step synthesis.

Section 4: Safety, Handling, and Storage

Due to its reactive nature and the presence of halogen atoms, 2-(Chloromethyl)-4-(trifluoromethyl)pyridine and its structural isomers must be handled with care. The following information is synthesized from safety data for closely related compounds.

Hazard Identification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Compounds with chloromethyl groups can be corrosive and lachrymatory.[6]

Precautionary Measures & PPE:

-

P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area.[7]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[7]

-

Handling: All manipulations should be performed within a certified chemical fume hood.[8] Avoid contact with skin, eyes, and clothing.[7] Keep away from heat, sparks, and open flames.

-

First Aid (Eyes): In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

First Aid (Skin): Wash off with soap and plenty of water. Remove contaminated clothing.[7]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed and sealed.[7]

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(Chloromethyl)-4-(trifluoromethyl)pyridine is a quintessential example of a modern synthetic building block. Its value is derived from a combination of its fluorinated pyridine core, which imparts desirable physicochemical properties to target molecules, and its reactive chloromethyl handle, which allows for straightforward chemical modification. A thorough understanding of its synthesis, reactivity, and handling protocols is essential for any scientist aiming to leverage its potential in the creation of novel, high-value compounds for the pharmaceutical and agrochemical industries.

References

-

AERU. (n.d.). Flonicamid (Ref: IKI 220). Retrieved from [Link]

- Google Patents. (n.d.). CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof.

- Google Patents. (n.d.). CN107162966A - The synthetic method of flonicamid.

- Google Patents. (n.d.). CN113929621A - Synthesis method of flonicamid.

-

Morita, M., et al. (n.d.). Research and development of a novel insecticide, flonicamid. J-Stage. Retrieved from [Link]

Sources

- 1. Flonicamid (Ref: IKI 220) [sitem.herts.ac.uk]

- 2. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]

- 3. 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6 [sigmaaldrich.com]

- 4. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]

- 5. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. echemi.com [echemi.com]

Methodological & Application

Application Note: Nucleophilic Substitution Reactions of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine

[1]

Executive Summary & Strategic Importance

2-(Chloromethyl)-4-(trifluoromethyl)pyridine is a high-value heterocyclic building block used extensively in the synthesis of agrochemicals and pharmaceutical candidates. Its structural uniqueness lies in the combination of a reactive electrophilic center (the chloromethyl group) and a metabolic stability enhancer (the trifluoromethyl group).

Key Chemical Attributes:

-

Dual Activation: The electrophilicity of the exocyclic methylene carbon is significantly amplified by two factors: the electron-deficient pyridine ring (inductive effect of Nitrogen) and the strong electron-withdrawing nature of the para-trifluoromethyl group (-CF

). -

Reactivity Profile: The compound undergoes rapid S

2 reactions with amines, thiols, and alkoxides. -

Stability Warning: The free base is prone to intermolecular self-quaternization (polymerization), necessitating strict handling protocols described below.

Critical Handling & Stability Protocols

The "Self-Destruct" Mechanism: Unlike simple benzyl chlorides, electron-deficient picolyl chlorides like 2-(chloromethyl)-4-(trifluoromethyl)pyridine are unstable as free bases. The pyridine nitrogen of one molecule can nucleophilically attack the chloromethyl carbon of another, leading to insoluble pyridinium polymers.

Storage Protocol:

-

Form: Store exclusively as the Hydrochloride Salt (HCl) if possible.

-

Temperature: -20°C under Argon/Nitrogen atmosphere.

-

Solvent Compatibility: Avoid storing in nucleophilic solvents (MeOH, EtOH) or non-polar solvents where the free base might precipitate and polymerize.

Neutralization (Free Base Generation):

Do not generate the free base in bulk. If the free base is required for a reaction, generate it in situ or immediately prior to use at 0°C using a biphasic system (DCM / sat. NaHCO

Mechanistic Insight: Electronic Activation

The reactivity of this scaffold is governed by the electronic pull of the pyridine ring and the -CF

Graphviz Diagram 1: Electronic Activation & Reactivity

Caption: Electronic activation map showing the synergistic electron-withdrawing effects of the CF3 group and Pyridine Nitrogen, increasing susceptibility to SN2 attack.

Experimental Protocols

Method A: C-N Bond Formation (Amination)

Target: Synthesis of secondary/tertiary amines.

Rationale: Direct alkylation of amines with highly reactive picolyl chlorides often leads to over-alkylation (bis-alkylation). To prevent this, use a slight excess of amine or a bulky base, and keep temperatures low initially.

Reagents:

-

Substrate: 2-(Chloromethyl)-4-(trifluoromethyl)pyridine (1.0 equiv)[1]

-

Nucleophile: Secondary Amine (1.1 - 1.2 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.5 equiv) or K

CO -

Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve the Amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous ACN (0.1 M concentration relative to substrate). Cool to 0°C.

-

Addition: Dissolve 2-(chloromethyl)-4-(trifluoromethyl)pyridine (1.0 equiv) in a minimal amount of ACN. Add this solution dropwise to the amine mixture over 20 minutes.

-

Note: Slow addition favors mono-alkylation.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Target mass = Amine + 158 Da).

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Redissolve residue in EtOAc.

-

Wash with water (x2) and Brine (x1).

-

Dry over Na

SO

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Method B: C-O Bond Formation (Etherification)

Target: Synthesis of pyridyl ethers.

Rationale: Alkoxides are strong nucleophiles. The reaction is extremely fast. Strict anhydrous conditions are required to prevent hydrolysis to the alcohol (2-hydroxymethyl-4-trifluoromethylpyridine).

Step-by-Step Procedure:

-

Alkoxide Formation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF at 0°C. Add the Alcohol (1.1 equiv) dropwise. Stir for 30 min until H

evolution ceases. -

Substrate Addition: Add 2-(chloromethyl)-4-(trifluoromethyl)pyridine (1.0 equiv) solution in THF dropwise at 0°C.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Quench: Carefully quench with saturated NH

Cl solution. -

Extraction: Extract with Diethyl Ether or EtOAc.

Quantitative Data Summary

| Parameter | Method A (Amination) | Method B (Etherification) |

| Solvent | Acetonitrile (Polar Aprotic) | THF (Ethereal) |

| Base | DIPEA or K | NaH (Strong base) |

| Temperature | 0°C | 0°C |

| Time | 2 - 4 Hours | 1 - 2 Hours |

| Typical Yield | 75 - 88% | 80 - 92% |

| Major Side Product | Bis-alkylated amine | Hydrolysis (Alcohol) |

Troubleshooting & Optimization

Graphviz Diagram 2: Troubleshooting Decision Tree

Caption: Decision tree for diagnosing common reaction failures in nucleophilic substitution of picolyl chlorides.

Common Pitfalls:

-

Hydrolysis: The -CH

Cl bond is labile. Presence of water will rapidly convert the starting material to the alcohol (2-hydroxymethyl-4-trifluoromethylpyridine). Solution: Use anhydrous solvents and keep reaction under inert atmosphere. -

Dimerization: If the reaction turns dark/black and yields insoluble solids, the starting material has polymerized. Solution: Keep concentration low (<0.2 M) and never store the free base.

References

-

Compound Data: 2-(Chloromethyl)-4-(trifluoromethyl)pyridine, CAS 215867-87-1.[2] Sigma-Aldrich / Merck KGaA Catalog. (Verified availability of 2-chloromethyl analogs).

-

General Reactivity of Picolyl Chlorides: Nucleophilic Substitution of 2-(Chloromethyl)pyridines. BenchChem Application Notes.[3]

-

Synthesis of Trifluoromethylpyridines: Tsukamoto, K., & Nakamura, T. (2021). Synthetic Routes to Trifluoromethyl-Substituted Pyridine Derivatives.[4][5][6][7] Research Outreach.[3] Link

- Mechanistic Grounding: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2 chloromethyl pyridine | Sigma-Aldrich [sigmaaldrich.com]

- 3. youtube.com [youtube.com]

- 4. 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 5. 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Experimental protocol for Suzuki coupling with "2-(Chloromethyl)-4-(trifluoromethyl)pyridine"

Application Note: Optimized - Suzuki-Miyaura Cross-Coupling of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine

Executive Summary & Strategic Context

This application note details the protocol for the palladium-catalyzed cross-coupling of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine (Substrate A) with aryl boronic acids.

The Challenge: unlike standard Suzuki couplings that involve aryl halides (

-

-Hydride Elimination: Standard Pd ligands often allow the alkyl-palladium intermediate to undergo

-

Substrate Instability: The free base of 2-(chloromethyl)pyridines is prone to rapid self-polymerization (quaternization) producing insoluble tars.

The Solution: This protocol utilizes a Buchwald-type precatalyst system (SPhos-Pd-G2) . The bulky, electron-rich SPhos ligand facilitates the difficult oxidative addition into the

Critical Handling & Safety (Read Before Experiment)

Substrate Stability (The "Self-Quaternization" Trap)

-

Form: This reagent is typically supplied as the Hydrochloride Salt (HCl) to prevent polymerization.

-

Risk: If you neutralize the salt to the free base and store it, it will turn into a black tar within hours due to intermolecular

attack (pyridine nitrogen attacking the chloromethyl group). -

Protocol Rule: Do not isolate the free base. Perform in situ neutralization within the reaction vessel using excess base.

Safety Hazards

-

Vesicant: Chloromethylpyridines are potent alkylating agents and blister agents (similar to nitrogen mustards).

-

PPE: Double nitrile gloves, lab coat, and working strictly inside a fume hood are mandatory. Sodium thiosulfate solution should be kept nearby to neutralize spills.

Mechanistic Insight & Reaction Design[1]

The success of this reaction hinges on the catalytic cycle's ability to bypass

The Role of SPhos

-

Oxidative Addition: The electron-deficient nature of the pyridine ring (amplified by the

group) activates the C-Cl bond, making oxidative addition relatively fast. -

Reductive Elimination: The SPhos ligand is extremely bulky. This bulk forces the palladium center to adopt a conformation that favors the reductive elimination of the product over the geometric requirements needed for

-hydride elimination.

Visualization of the Catalytic Cycle

The following diagram illustrates the specific pathway for this

Caption: Figure 1. SPhos-mediated catalytic cycle suppressing

Experimental Protocol

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 2-(Chloromethyl)-4-(trifluoromethyl)pyridine HCl | Electrophile | 1.0 | Use HCl salt directly. |

| Aryl Boronic Acid | Nucleophile | 1.2 - 1.5 | Excess ensures conversion. |

| SPhos Pd G2 | Precatalyst | 0.02 (2 mol%) | Air-stable precatalyst. |

| K₃PO₄ (Tribasic Potassium Phosphate) | Base | 3.0 - 4.0 | Excess needed to neutralize HCl salt AND activate boron. |

| Toluene / Water (10:1) | Solvent | 0.2 M | Biphasic system dissolves inorganic salts. |

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

-

Equip a reaction vial (microwave vial or round-bottom flask) with a magnetic stir bar.

-

Add 2-(Chloromethyl)-4-(trifluoromethyl)pyridine HCl (1.0 equiv).

-

Add the Aryl Boronic Acid (1.2 equiv).

-

Add SPhos Pd G2 (2 mol%). Note: If G2 is unavailable, use Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%).

-

Add finely ground K₃PO₄ (3.5 equiv).

-

Seal the vial with a septum cap.

Step 2: Solvent Addition & Degassing

-

Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times).

-

Inject Toluene and Degassed Water (ratio 10:1) via syringe.

-

Why Water? Water is essential to dissolve the base and facilitate the formation of the reactive boronate species.

-

-

Stir vigorously at room temperature for 5 minutes.

-

Observation: You may see gas evolution (CO2 if using carbonate, less likely with phosphate) or a slight exotherm as the HCl salt is neutralized.

-

Step 3: Reaction

-

Place the vessel in a pre-heated oil block or bath at 80°C .

-

Stir vigorously (1000 RPM). Efficient mixing is crucial for biphasic reactions.

-

Time: Typical conversion occurs within 2–4 hours.

-

Monitoring: Check by LCMS or TLC.

-

TLC Tip: The product will likely be more non-polar (higher Rf) than the boronic acid but potentially similar to the de-chlorinated pyridine if side reactions occur. Use a co-spot.

-

Step 4: Workup

Troubleshooting & Optimization Logic

Use this decision tree to diagnose low yields.

Caption: Figure 2. Diagnostic workflow for reaction optimization.

Common Failure Modes

-

Protodeboronation: If the aryl boronic acid has electron-withdrawing groups or ortho-substituents, it may hydrolyze (losing the Boron) faster than it couples.

-

Fix: Use the corresponding Potassium Trifluoroborate (BF3K) salt instead of the boronic acid. This is Molander's modification and is highly effective for difficult couplings.

-

-

Homocoupling: If you see Ar-Ar dimers, oxygen was present. Improve degassing.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[2]

- Context: Establishes SPhos as the premier ligand for coupling hindered or alkyl substr

-

Molander, G. A., & Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling." Angewandte Chemie International Edition, 2009.

- Context: Provides the alternative BF3K protocol if boronic acids fail.

-

Fu, G. C. "The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles through the Use of P(t-Bu)3 and PCy3." Accounts of Chemical Research, 2008.

- Context: Foundational work on coupling difficult electrophiles.

-

Sigma-Aldrich. "2-(Chloromethyl)-4-(trifluoromethyl)pyridine Hydrochloride Product Safety."

- Context: Safety data regarding vesicant properties and storage.

Process Development & Scale-Up Guide: 2-(Chloromethyl)-4-(trifluoromethyl)pyridine

Executive Summary & Strategic Route Selection

The synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine presents specific challenges during scale-up due to the reactivity of the chloromethyl group (an alkylating agent) and the electron-deficient nature of the pyridine ring induced by the trifluoromethyl (

While radical chlorination of 2-methyl-4-(trifluoromethyl)pyridine is theoretically possible, it is not recommended for GMP or high-purity scale-up due to poor selectivity (formation of gem-dichloro and trichloro species) and difficult purification.[1]

Selected Route: Deoxychlorination of 2-(Hydroxymethyl)-4-(trifluoromethyl)pyridine using Thionyl Chloride (

Route Comparison Table

| Feature | Radical Chlorination (Avoid) | Deoxychlorination (Recommended) |

| Starting Material | 2-Methyl-4-(trifluoromethyl)pyridine | 2-(Hydroxymethyl)-4-(trifluoromethyl)pyridine |

| Reagent | Thionyl Chloride ( | |

| Selectivity | Low (Mono/Di/Tri mixtures) | High (>98% Mono-substitution) |

| Purification | Fractional Distillation (Difficult) | Crystallization (as HCl salt) |

| Scalability | High Hazard (Radical control) | Controlled dosing, standard scrubbing |

Chemical Mechanism & Reaction Dynamics

The reaction proceeds via an

-

Activation: The alcohol oxygen attacks the sulfur of thionyl chloride, releasing HCl and forming an alkyl chlorosulfite intermediate.

-

Substitution: The chlorosulfite decomposes.[1] In the presence of the hydrochloride salt formed (or added base), chloride attacks the benzylic position.[1]

-

Electronic Effect: The 4-

group is strongly electron-withdrawing.[1] This deactivates the pyridine nitrogen, reducing the risk of intermolecular self-alkylation (polymerization), which is a common failure mode in unsubstituted picolyl chloride synthesis.[1]

Mechanism Diagram[1][2]

Figure 1: Reaction pathway for the deoxychlorination of the hydroxymethyl precursor.

Process Safety & Hazard Analysis (Critical)

Before proceeding, the following hazards must be mitigated:

-

Vesicant/Alkylating Nature: The product is a potent alkylating agent.[1] It can cause severe skin burns and sensitization.[1] Double-gloving (Nitrile/Laminate) and full face-shields are mandatory. [1]

-

Thermal Instability: The free base of picolyl chlorides is notoriously unstable and can violently polymerize upon storage.[1] ALWAYS isolate and store as the Hydrochloride (HCl) salt. [1]

-

Off-gassing: The reaction generates stoichiometric quantities of

and

Detailed Scale-Up Protocol

Target Scale: 100 g (Adaptable to Kilo-Lab) Target Form: Hydrochloride Salt (Solid)[1]

Materials

-

Precursor: 2-(Hydroxymethyl)-4-(trifluoromethyl)pyridine (1.0 equiv)[1][2]

-

Reagent: Thionyl Chloride (

) (1.2 - 1.5 equiv)[1] -

Solvent: Toluene (Preferred for scale) or Dichloromethane (DCM)[1]

-

Catalyst: DMF (0.5 mol% - Optional, accelerates reaction)

Step-by-Step Procedure

-

Reactor Setup:

-

Equip a jacketed glass reactor with an overhead stirrer, temperature probe, reflux condenser, and a pressure-equalizing addition funnel.[1]

-

Connect the condenser outlet to a Caustic Scrubber (10-15% NaOH solution) to trap

and -

Engineering Note: Ensure the system is dried under

flow; thionyl chloride reacts violently with moisture.

-

-

Charging (Solvation):

-

Charge 2-(Hydroxymethyl)-4-(trifluoromethyl)pyridine (100 g, 0.56 mol) into the reactor.[1]

-

Add Toluene (500 mL, 5 vol). Agitate to form a suspension or solution (depending on temp).[1]

-

Why Toluene? Unlike DCM, Toluene allows for higher reaction temperatures to drive the reaction to completion and facilitates the direct crystallization of the product salt upon cooling.

-

-

Reagent Addition (Exotherm Control):

-

Reaction Phase:

-

Once addition is complete, allow the mixture to warm to room temperature (20–25°C) over 30 minutes.

-

Heat the mixture to 45–50°C for 2–4 hours.

-

Monitoring: Monitor gas evolution. Reaction is complete when gas evolution ceases and HPLC shows <1% starting alcohol.[1]

-

-

Workup & Isolation (Crystallization):

-

Option A (Direct Filtration - Preferred): Upon cooling to 0–5°C, the Hydrochloride salt of the product should precipitate from Toluene.[1]

-

Option B (If oiling occurs): If the product oils out, concentrate the solvent volume by 50% under reduced pressure, then add Methyl tert-butyl ether (MTBE) as an anti-solvent to induce crystallization.[1]

-

-

Drying:

Analytical Specifications (Expected)

-

Appearance: White to off-white crystalline solid.[1]

-

Purity (HPLC): > 98.0% (a/a).[1]

-

Identity (1H NMR): Diagnostic shift of

protons from ~4.8 ppm (alcohol) to ~4.6–4.7 ppm (chloride) in

Process Flow Diagram (Scale-Up)

Figure 2: Unit operation workflow for the production of the target hydrochloride salt.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Stalled Reaction | Incomplete activation of alcohol.[1] | Add catalytic DMF (0.1–0.5 mol%). This forms the Vilsmeier-Haack reagent, a more potent chlorinating agent.[1] |

| Product Oiling | Presence of residual | Ensure full degassing of |

| Hydrolysis | Moisture ingress during filtration.[1] | Conduct filtration under a nitrogen blanket.[1] Use anhydrous solvents.[1] |

| Color Formation | Polymerization or degradation.[1] | Keep temperature <50°C. Ensure the system is protected from light (optional but good practice).[1] |

Storage & Stability

-

State: Store strictly as the Hydrochloride Salt .

-

Conditions: Store at -20°C (long term) or 2–8°C (short term) under Argon or Nitrogen.

-

Desiccation: Store over desiccant.[1] Hydrolysis reverts the molecule to the starting alcohol and releases HCl.

References

-

General Synthesis of Picolyl Chlorides

-

Safety & Toxicology (Alkylating Agents)

-

Title: "Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride" (Analogous hazards).[1]

- Source: TCI Chemicals.

-

-

Mechanistic Insight (Deoxychlorination)

- Title: "SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi"

- Source: Master Organic Chemistry.

-

URL:[Link]

-

Application in Drug Discovery (Kinase Inhibitors)

Disclaimer: This protocol is for research and development purposes only. All procedures must be conducted by trained personnel in a fume hood with appropriate PPE.[1] The author assumes no liability for accidents arising from the use of this guide.

Sources

- 1. Process for producing a β-trifluoromethylpyridine - Patent US-4417055-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Analytical methods for tracking "2-(Chloromethyl)-4-(trifluoromethyl)pyridine" reactions

Application Note: Analytical Tracking of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine Reactions

Part 1: Strategic Overview & Chemical Context

2-(Chloromethyl)-4-(trifluoromethyl)pyridine is a high-value intermediate, primarily utilized in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides like Fluopyram. Its structural duality—a lipophilic, electron-withdrawing trifluoromethyl group combined with a highly reactive electrophilic chloromethyl moiety—presents unique analytical challenges.

The Analytical Paradox:

The chloromethyl group (

-

Hydrolysis: Rapid conversion to 2-(hydroxymethyl)-4-(trifluoromethyl)pyridine in the presence of moisture.

-

Dimerization: Self-alkylation under basic conditions.

-

Thermal Degradation: Potential dehydrohalogenation in high-temperature GC injectors.

Therefore, the analytical strategy must prioritize sample integrity over simple separation. A standard "dilute-and-shoot" approach in methanol will lead to false negatives due to in-situ solvolysis.

Part 2: Method Selection Decision Matrix

To ensure data reliability, use the following logic flow to select the appropriate analytical technique.

Figure 1: Decision matrix for selecting analytical modalities based on sample matrix and physical properties.

Part 3: Method A - HPLC-UV Protocol (The Workhorse)

Objective: Quantify conversion of the alcohol precursor to the chloromethyl product while monitoring hydrolysis.

Critical Mechanism: Pyridines are basic.[1] On standard silica columns, they interact with silanols, causing severe peak tailing. We utilize a low pH mobile phase to protonate the pyridine nitrogen (

Instrument Parameters

| Parameter | Setting | Rationale |

| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | End-capping reduces silanol activity; C18 provides hydrophobic retention for the |

| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.7) ensures protonation of the pyridine ring. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN has lower UV cutoff than MeOH and prevents solvolysis. |

| Flow Rate | 1.0 mL/min | Standard backpressure optimization. |

| Gradient | 0-2 min: 10% B; 2-12 min: 10%→90% B; 12-15 min: 90% B | Gradient required to elute polar alcohol early and lipophilic chloride later. |

| Detection | UV @ 260 nm | |

| Temperature | 30°C | Controls viscosity and retention reproducibility. |

Sample Preparation (CRITICAL)

-

Diluent: Anhydrous Acetonitrile (MeCN) .

-

Forbidden Solvents: Methanol, Ethanol, Water (unless immediately injected).

-

Protocol:

-

Take 50 µL of reaction mixture.

-

Quench into 1.5 mL Anhydrous MeCN .

-

Filter through 0.2 µm PTFE (hydrophobic) filter.

-

Inject within 30 minutes.

-

Why this works: The alcohol impurity (hydrolysis product) is more polar and will elute significantly earlier (approx. RT 4-5 min) than the target chloromethyl compound (approx. RT 9-10 min), providing baseline resolution.

Part 4: Method B - GC-FID Protocol (Purity & Volatiles)

Objective: Purity assay of the isolated intermediate and detection of volatile starting materials (e.g., 2-methyl-4-(trifluoromethyl)pyridine).

Risk Mitigation: The chloromethyl group can degrade at high injector temperatures. We use a "Soft Split" technique with a moderate inlet temperature.

Instrument Parameters

| Parameter | Setting | Rationale |

| Inlet | Split (50:1) @ 220°C | High enough to volatilize, low enough to minimize C-Cl bond homolysis. |

| Column | DB-5ms or Rtx-5 (30 m x 0.25 mm x 0.25 µm) | Low polarity phase matches the aromatic/halogenated analyte. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for separation efficiency. |

| Oven Program | 60°C (1 min) → 20°C/min → 280°C (3 min) | Rapid ramp prevents thermal stress on the analyte. |

| Detector | FID @ 300°C | Universal detection for carbon-containing compounds. |

Part 5: Impurity Profiling & Troubleshooting

Understanding the "Why" behind spectral data is essential for troubleshooting.

Key Impurities

-

Hydrolysis Product (Impurity A):

-

Structure: 2-(Hydroxymethyl)-4-(trifluoromethyl)pyridine.[2]

-

Origin: Moisture in solvent or reaction vessel.

-

HPLC Behavior: Elutes before the main peak (more polar).

-

Remedy: Dry solvents; check Karl Fischer (KF) of reagents.

-

-

Starting Material (Impurity B):

-

Structure: 2-Methyl-4-(trifluoromethyl)pyridine (if radical chlorination route) OR 2-(Hydroxymethyl) precursor (if chlorination route).

-

HPLC Behavior: Distinct retention depending on precursor.[3]

-

Troubleshooting Diagram

Figure 2: Troubleshooting logic for impurity identification during reaction monitoring.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11156829, 2-(Chloromethyl)-4-(trifluoromethyl)pyridine. Retrieved October 24, 2025, from [Link]

-

European Patent Office. (2010). Process for the preparation of Fluopyram. Patent EP2258686A1. Retrieved October 24, 2025, from [Link]

-

Agilent Technologies. (2020). Analysis of Pyridine and Picolines by GC/FID. Application Note 5990-5532EN. Retrieved October 24, 2025, from [Link]

Sources

Troubleshooting & Optimization

Purification of "2-(Chloromethyl)-4-(trifluoromethyl)pyridine" from crude reaction mixture

This guide serves as a technical resource for the purification and handling of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine (CAS: 215867-87-1). It addresses the specific challenges of stability, impurity profiling, and isolation methodologies required for high-grade pharmaceutical intermediates.

Molecule Profile & Stability Assessment

Before initiating purification, the operator must understand the physicochemical behavior of the target molecule.

| Property | Data | Technical Note |

| CAS Number | 215867-87-1 | |

| Molecular Formula | C₇H₅ClF₃N | |

| Molecular Weight | 195.57 g/mol | |

| Boiling Point | ~199.6°C (760 mmHg) | Critical: Do NOT distill at atmospheric pressure.[1] Degradation risk.[1][2] |

| State | Liquid (Free Base) / Solid (HCl Salt) | Free base is an oil; Salt is a white/off-white solid. |

| Stability Class | Labile (Free Base) | Prone to intermolecular self-alkylation and hydrolysis. |

The "Self-Alkylation" Hazard

A common failure mode with 2-(chloromethyl)pyridines is the formation of dark, insoluble tars during storage or distillation.

-

Mechanism: The pyridine nitrogen (nucleophile) of one molecule attacks the chloromethyl carbon (electrophile) of another.

-

Impact of CF3 Group: The 4-trifluoromethyl group is electron-withdrawing, which reduces the nucleophilicity of the ring nitrogen compared to the unsubstituted parent. While this offers improved stability, the compound remains susceptible to degradation at elevated temperatures (>100°C) or prolonged storage at room temperature [1, 2].

Purification Decision Matrix

Select your workflow based on the impurity profile and intended application.

Figure 1: Decision tree for selecting the optimal purification method based on the dominant impurity.

Troubleshooting & FAQs

Section A: Distillation Issues

Q: I attempted to distill the crude oil at 120°C, but it turned into a black solid. What happened? A: You likely triggered thermal polymerization.[1]

-

Cause: Although the CF3 group stabilizes the molecule, prolonged heating above 100°C promotes intermolecular quaternization (formation of non-volatile pyridinium salts).

-

Solution:

-

Lower the Pressure: You must achieve a vacuum of <5 mmHg . This reduces the boiling point to a safer range (likely 60–80°C).

-

Short Path: Use a wiped-film evaporator or a short-path distillation head to minimize residence time.

-

Inhibitors: No specific radical inhibitor stops this ionic mechanism, but keeping the pot temperature low is non-negotiable.

-

Q: How do I separate the di-chloromethyl impurity (2-(CHCl2)-4-CF3-Py) by distillation? A: This is difficult due to boiling point proximity.

-

The di-chloro impurity typically boils 10–15°C higher than the mono-chloro target.

-

Protocol: Use a fractionating column (Vigreux).[1] Collect the early fractions. The "tails" will be enriched with the di-chloro impurity. If the levels are high (>10%), distillation alone is often insufficient; switch to chromatography or salt crystallization.

Section B: Chromatography Challenges

Q: My product streaks on the TLC plate and yield is low after column chromatography. A: The pyridine nitrogen is interacting with the acidic silanols on the silica gel, leading to peak tailing and potential degradation (hydrolysis/alkylation on the column).

-

Fix 1 (Mobile Phase Modifier): Add 1% Triethylamine (TEA) to your eluent (e.g., Hexanes/EtOAc + 1% TEA). This blocks the acidic sites on the silica.

-

Fix 2 (Alternative Phase): Use Neutral Alumina instead of silica gel. It is less acidic and gentler on chloromethyl pyridines.

Section C: Salt Formation (Recommended Method)

Q: How do I precipitate the Hydrochloride salt to remove non-basic impurities? A: This is the most robust method for high purity (>98%).

-

Protocol:

-

Dissolve the crude free base in an anhydrous non-polar solvent (e.g., Diethyl Ether or MTBE).

-

Cool to 0°C.

-

Slowly bubble anhydrous HCl gas or add 4M HCl in Dioxane dropwise.

-

The white solid precipitates immediately.

-

Filtration: Filter under nitrogen (the salt is hygroscopic).[1]

-

Wash: Wash the cake with cold ether to remove unreacted starting material (which forms a less stable salt or remains in solution) and non-basic impurities.

-

Section D: Storage & Handling

Q: Can I store the free base in the fridge? A: Only for short periods (<1 week).

-

Even at 4°C, the free base can slowly self-alkylate.

-

Best Practice: If you must store the free base, dilute it in a non-nucleophilic solvent (e.g., Hexanes or Toluene) and store at -20°C. Dilution reduces the rate of bimolecular reaction. Ideally, store as the HCl salt.

Specific Impurity Removal Protocols

Protocol 1: Removal of Hydrolysis Product (Alcohol)

Impurity: 2-(Hydroxymethyl)-4-(trifluoromethyl)pyridine.[1][3]

-

Origin: Moisture ingress during reaction or workup.

-

Detection: Large OH stretch in IR; distinct shift in H-NMR (CH2 signal shifts from ~4.7 ppm [Cl] to ~4.8-5.0 ppm [OH]).

-

Removal:

-

Method: The alcohol is significantly more polar.

-

Workflow: Dissolve crude in Hexanes/EtOAc (9:1). The alcohol often separates as an oil or sticks to the baseline in silica chromatography. A simple silica plug filtration (eluting with low polarity solvent) usually retains the alcohol while the chloromethyl product passes through.

-

Protocol 2: Removal of Starting Material (2-Methyl)

Impurity: 2-Methyl-4-(trifluoromethyl)pyridine.[1][4][5]

-

Origin: Incomplete radical halogenation.

-

Removal:

-

Challenge: Polarity is very similar to the product.

-

Solution: The HCl Salt Crystallization method (see Section 3C) is most effective here. The crystal lattice energy of the product salt often differs enough from the starting material salt to allow purification by recrystallization from Isopropanol/Ethanol mixtures.

-

Analytical Validation

Confirm identity and purity using these markers.

| Technique | Marker | Observation for Pure Product |

| 1H-NMR (CDCl3) | CH2-Cl | Singlet at ~4.70 ppm (2H). |

| Aromatic | Pyridine protons (d, s) pattern distinct from SM. | |

| GC-MS | Molecular Ion | m/z 195 (M+) and 197 (M+2) in 3:1 ratio (Cl isotope). |

| TLC | Rf Value | ~0.4–0.5 (Hexane/EtOAc 4:1). Note: SM is usually slightly higher; Alcohol is much lower. |

References

-

Properties & Stability: 2-(Chloromethyl)-4-(trifluoromethyl)pyridine Physical Properties. LookChem. Retrieved Jan 31, 2026, from [Link]

-

General Pyridine Chlorination: Synthesis and application of trifluoromethylpyridines. Ogawa, T., et al. (2020). Journal of Pesticide Science. Retrieved from [Link]

- Purification Methodology:Preparation of (trifluoromethyl)pyridines. US Patent 4650875A.

- Analogous Synthesis:Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine. CN Patent 116425671A.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2017194459A1 - Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2h)-ones and 2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazol-3-ones, and use thereof - Google Patents [patents.google.com]

- 3. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 4. 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 5. lookchem.com [lookchem.com]

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-(Chloromethyl)-4-(trifluoromethyl)pyridine

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 2-(chloromethyl)-4-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this specific transformation. Here, we will address common failure modes in a question-and-answer format, providing in-depth explanations and actionable protocols to help you achieve a successful coupling.

Introduction: The Challenge of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2][3] However, the unique structural features of 2-(chloromethyl)-4-(trifluoromethyl)pyridine present a distinct set of challenges. The presence of an electron-deficient pyridine ring, a reactive benzylic chloride, and the potential for the pyridine nitrogen to coordinate with the palladium catalyst can lead to a variety of side reactions and low yields.[4] This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is not proceeding at all. What are the most likely initial problems?

A1: Initial reaction failure often points to fundamental issues with the catalyst system, reagents, or reaction conditions.

-

Catalyst Inactivity: The C-Cl bond in your substrate is relatively unreactive. Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficient. Highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition of the C-Cl bond to the Pd(0) center.[4]

-

Improper Reagent Handling: Ensure your boronic acid is not degraded. Boronic acids can undergo protodeboronation, a side reaction with water that consumes the reagent.[5][6] It's also crucial to use dry, deoxygenated solvents, as oxygen can deactivate the Pd(0) catalyst.

-

Inadequate Base: The base plays a critical role in the Suzuki coupling mechanism by activating the boronic acid.[7] If the base is too weak or insoluble in the reaction medium, the transmetalation step will be inefficient.

Q2: I'm observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by certain conditions.

This side reaction can occur progressively throughout the main reaction.[8] Key factors that can promote boronic acid homocoupling include:

-

Oxygen Contamination: Trace amounts of oxygen can promote the oxidative homocoupling of boronic acids. Rigorous degassing of your reaction mixture is essential.

-

High Temperatures: Elevated temperatures can sometimes favor homocoupling pathways.

-

Sub-optimal Catalyst or Ligand Choice: Certain palladium-ligand combinations may be more prone to facilitating this side reaction.

Troubleshooting Steps:

-

Improve Degassing: Utilize a robust degassing method such as the freeze-pump-thaw technique.

-

Optimize Temperature: Experiment with running the reaction at a lower temperature for a longer duration.

-

Screen Ligands: If the problem persists, consider screening different phosphine ligands or switching to an NHC-based catalyst system.

Q3: My starting material, 2-(chloromethyl)-4-(trifluoromethyl)pyridine, is being consumed, but I'm not getting the desired product. What are the likely side reactions?

A3: The primary side reaction for your substrate is likely hydrolysis of the benzylic chloride.

The chloromethyl group is susceptible to nucleophilic attack, especially in the presence of water and a base, leading to the formation of the corresponding benzyl alcohol.[9][10][11] This reaction can be quite facile under typical Suzuki coupling conditions.[12]

Mitigation Strategies:

-

Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.

-

Non-Aqueous Base: Consider using a non-aqueous base like potassium fluoride (KF) to activate the boronic acid without introducing water.[7]

-

Reaction Temperature: Lowering the reaction temperature may help to disfavor the hydrolysis pathway relative to the desired cross-coupling.

Q4: The reaction is sluggish and gives low yields, even with an appropriate catalyst. How can I optimize the reaction conditions?

A4: Systematic optimization of the solvent, base, and ligand can significantly improve reaction outcomes.

The choice of solvent and base can have a profound impact on the efficiency of Suzuki couplings.[13][14][15] For heteroaromatic substrates, aqueous solvent mixtures can sometimes be beneficial.[16]

Solvent and Base Optimization Study

A structured approach to screening these parameters is highly recommended. The following table provides a starting point for your optimization:

| Entry | Solvent System | Base | Rationale |

| 1 | Toluene/H₂O | K₂CO₃ | A standard biphasic system. |

| 2 | Dioxane/H₂O | K₃PO₄ | A more polar aprotic solvent with a stronger base. |

| 3 | THF/H₂O | Cs₂CO₃ | Another common ethereal solvent with a highly soluble base. |

| 4 | DMF | K₂CO₃ | A polar aprotic solvent that can enhance reactivity.[13] |

| 5 | Anhydrous Toluene | KF | A non-aqueous system to minimize hydrolysis. |

Experimental Protocol: Catalyst and Ligand Screening

-

To a series of oven-dried reaction vials, add 2-(chloromethyl)-4-(trifluoromethyl)pyridine (1.0 eq), the desired boronic acid (1.2 eq), and the chosen base (2.0 eq).

-

In a separate glovebox or under an inert atmosphere, prepare stock solutions of the desired palladium precursor (e.g., Pd₂(dba)₃) and a range of ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃).

-

Add the appropriate amounts of the palladium precursor and ligand solutions to each reaction vial.

-

Add the degassed solvent to each vial to achieve the desired concentration (typically 0.1-0.2 M).

-

Seal the vials and place them in a pre-heated reaction block.

-

Monitor the reactions by TLC, GC, or LC-MS at regular intervals.

Q5: I'm coupling with an electron-poor boronic acid and getting very low yields. Is this expected?

A5: Yes, electron-poor boronic acids can be challenging coupling partners for benzylic chlorides.

Studies have shown that Suzuki couplings of benzyl chlorides with electron-poor potassium aryltrifluoroborates resulted in low yields of the coupled products.[8] It is speculated that electron-rich organoboranes facilitate the transmetalation step of the catalytic cycle.[8]

Potential Solutions:

-

Use a More Active Boron Species: Consider converting your electron-poor boronic acid to a more reactive organotrifluoroborate salt.[3] These are often more stable and can exhibit enhanced reactivity.

-

Reverse the Coupling Partners: If synthetically feasible, consider preparing the boronic acid derivative of the pyridine and coupling it with an aryl halide.

Visualizing the Process: Catalytic Cycle and Troubleshooting

To better understand the reaction and guide your troubleshooting efforts, refer to the following diagrams.

The Suzuki-Miyaura Catalytic Cycle

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

Concluding Remarks

Successfully coupling 2-(chloromethyl)-4-(trifluoromethyl)pyridine via the Suzuki-Miyaura reaction requires careful consideration of the substrate's unique reactivity. By systematically addressing potential issues related to catalyst activity, reagent stability, and competing side reactions, you can significantly increase your chances of success. This guide provides a framework for your troubleshooting efforts, but remember that each specific substrate pairing may require fine-tuning of the reaction conditions.

References

- Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302–4314.

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

- Nechaev, M. S., Asachenko, A. F., Dzhevakov, P. B., & Kolychev, E. L. (2013). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.

- ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. arodes.com.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. (2018).

- Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Chemistry Portal.

-

Failed suzuki coupling, any suggenstions? (2022). Reddit. Retrieved from [Link]

-

Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

The mechanism of the hydrolysis of benzyl chloride. (n.d.). SciSpace. Retrieved from [Link]

- Johnson, M. T., & Sigman, M. S. (2019).